molecular formula C15H12123I3NO4 B608584 Liothyronine I-123 CAS No. 60345-90-6

Liothyronine I-123

Cat. No.: B608584
CAS No.: 60345-90-6
M. Wt: 638.98
InChI Key: AUYYCJSJGJYCDS-BSMUNAEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liothyronine I-123 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is a radioactive isotope of iodine, specifically iodine-123, which is incorporated into the thyroid hormone triiodothyronine (T3). This compound is utilized in various medical imaging techniques to evaluate thyroid function and morphology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Liothyronine I-123 involves the incorporation of iodine-123 into the triiodothyronine molecule. Iodine-123 is produced in a cyclotron by proton irradiation of xenon-124, which absorbs a proton and loses a neutron to form xenon-123. This xenon-123 then decays to iodine-123 . The iodine-123 is then chemically incorporated into the triiodothyronine molecule through an iodination reaction.

Industrial Production Methods

Industrial production of iodine-123 typically involves the use of a cyclotron, where xenon-124 is irradiated with protons. The resulting iodine-123 is then purified and used in the synthesis of this compound. The production process requires careful handling and precise control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Liothyronine I-123 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodine species.

    Reduction: Reduction reactions can convert iodine-123 to other oxidation states.

    Substitution: Iodine-123 can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various iodine oxides, while substitution reactions can yield different halogenated derivatives .

Scientific Research Applications

Liothyronine I-123 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Liothyronine I-123 involves its uptake by the thyroid gland, where it is incorporated into thyroid hormones. The radioactive decay of iodine-123 emits gamma radiation, which can be detected using imaging techniques like SPECT. This allows for the visualization of thyroid function and morphology. The molecular targets include thyroid hormone receptors and transporters involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Iodine-131: Another radioactive isotope of iodine used in thyroid imaging and therapy. It has a longer half-life and higher radiation dose compared to iodine-123.

    Technetium-99m: A widely used radiopharmaceutical for various diagnostic imaging applications. It has different physical and chemical properties compared to iodine-123.

    Fluorine-18: Used in positron emission tomography (PET) imaging. .

Uniqueness

Liothyronine I-123 is unique due to its optimal half-life of approximately 13.2 hours, which is ideal for diagnostic imaging. It provides high-quality images with lower radiation exposure compared to iodine-131. Additionally, its incorporation into the thyroid hormone triiodothyronine allows for specific targeting of thyroid tissue, making it a valuable tool in thyroid diagnostics .

Properties

CAS No.

60345-90-6

Molecular Formula

C15H12123I3NO4

Molecular Weight

638.98

IUPAC Name

(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4

InChI Key

AUYYCJSJGJYCDS-BSMUNAEPSA-N

SMILES

N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Liothyronine I-123;  (123I)-Triiodothyronine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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